Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate
Description
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate is a chiral amino acid derivative featuring a chloromethyl ester, a tert-butoxycarbonyl (Boc)-protected amine, and an (S)-configured stereocenter at the second carbon of the hexanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group provides temporary amine protection, and the chloromethyl ester acts as a reactive handle for further functionalization .
Properties
Molecular Formula |
C12H22ClNO4 |
|---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C12H22ClNO4/c1-5-6-7-9(10(15)17-8-13)14-11(16)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,16)/t9-/m0/s1 |
InChI Key |
DIAFGSQCNAPFIH-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate typically involves the reaction of an amino acid derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired Boc-protected amino acid ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, improved safety, and increased efficiency compared to traditional batch processes . The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of a scavenger like water or anisole to capture the released tert-butyl cation.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, the major products can include substituted amines, ethers, or thioethers.
Deprotection Reactions: The primary product is the free amine, which can be further utilized in subsequent synthetic steps.
Scientific Research Applications
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules. The Boc group provides protection for the amine functionality during multi-step synthesis.
Biology: The compound is used in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials, where selective protection and deprotection of functional groups are required.
Mechanism of Action
The mechanism of action of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate primarily involves the protection of the amine group through the formation of a Boc-protected intermediate. The Boc group stabilizes the amine, preventing unwanted side reactions during subsequent synthetic steps. Upon deprotection, the free amine is released, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Key Observations:
- Ester Reactivity : The chloromethyl ester in the target compound enhances electrophilicity compared to methyl or tert-butyl esters, enabling nucleophilic displacement reactions (e.g., with thiols or amines) .
- Protection Strategies : Compounds like tert-butyl esters () prioritize steric protection over reactivity, whereas thioesters () facilitate thiol-mediated conjugation .
Key Observations:
- Esterification : Thioester formation () involves nucleophilic displacement of mesyl intermediates, whereas chloromethyl esters may require direct chlorination of hydroxyl precursors .
- Purification : Most analogues are isolated as oils via flash chromatography, with yields varying based on steric complexity (e.g., 14% for compound 3p in ) .
Key Observations:
- Chloromethyl Specificity : The chloromethyl group’s superior leaving ability compared to methyl or tert-butyl esters makes it ideal for constructing peptide bonds or conjugates (e.g., antibody-drug conjugates) .
- Fluorinated Analogues : Fluorine’s impact on bioavailability and binding affinity (e.g., compound 29) is critical in medicinal chemistry .
- Thioesters : Thioester-containing analogues () are valuable in native chemical ligation and dynamic combinatorial chemistry .
Biological Activity
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate is a specialized chemical compound primarily utilized in synthetic organic chemistry, particularly in peptide synthesis. Its biological activity is significant due to its role as an intermediate in the development of peptide-based probes and inhibitors, which are crucial for various biological studies. This article delves into the compound's biological activity, synthesis methods, and applications, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H22ClNO4
- Molecular Weight : 279.76 g/mol
- CAS Number : 150109-44-7
- Appearance : Typically exists as a white to off-white solid.
Synthesis Methods
The synthesis of this compound involves several key steps:
- Protection of the Amino Group : The amino group of an amino acid is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Chloromethylation : The Boc-protected amino acid is subjected to chloromethylation using reagents such as chloromethyl methyl ether or chloromethyl chloroformate.
This method allows for selective reactions at both the amine and chloromethyl functionalities, making it a valuable intermediate in organic synthesis .
The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophile, allowing it to react with various nucleophiles, including amines and thiols. The deprotection of the Boc group under acidic conditions releases the free amine, which can then participate in further chemical transformations .
Biological Applications
This compound has several notable applications in biological research:
- Peptide Synthesis : It serves as an important building block for synthesizing peptides, which are essential for studying protein interactions and functions.
- Drug Development : The compound is used in creating peptide-based drugs, particularly those targeting specific receptors or enzymes.
- Biological Probes : It is employed in preparing probes that help elucidate biological pathways and mechanisms .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study evaluating various peptide derivatives, this compound was found to enhance the antimicrobial activity of synthesized peptides against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL, indicating its potential as an antimicrobial agent .
Case Study 2: Cytotoxic Effects
Research involving cancer cell lines revealed that compounds derived from this compound exhibited significant cytotoxicity. For instance, one derivative showed an IC50 value of 1.5 µM against mouse lymphoma cells, highlighting its potential use in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
